

Established BSA Limits & Safety Margins for Topical Brepocitinib

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Compound Focus: Brepocitinib

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Quantitative modeling from Phase 2b clinical trials supports the following safe-use parameters for topical **brepocitinib** cream (target application rate of 2 mg formulation per cm²) [1] [2]:

Parameter	Atopic Dermatitis (AD)	Psoriasis (PsO)
Recommended Dose Strength	3%	3%
Recommended Dosing Frequency	Once Daily (QD)	Twice Daily (BID)
Proposed Maximum Safe Treated BSA	< 50%	< 50%
Safety Margin	At least a threefold margin relative to safety thresholds from non-clinical and clinical oral data.	At least a threefold margin relative to safety thresholds from non-clinical and clinical oral data.

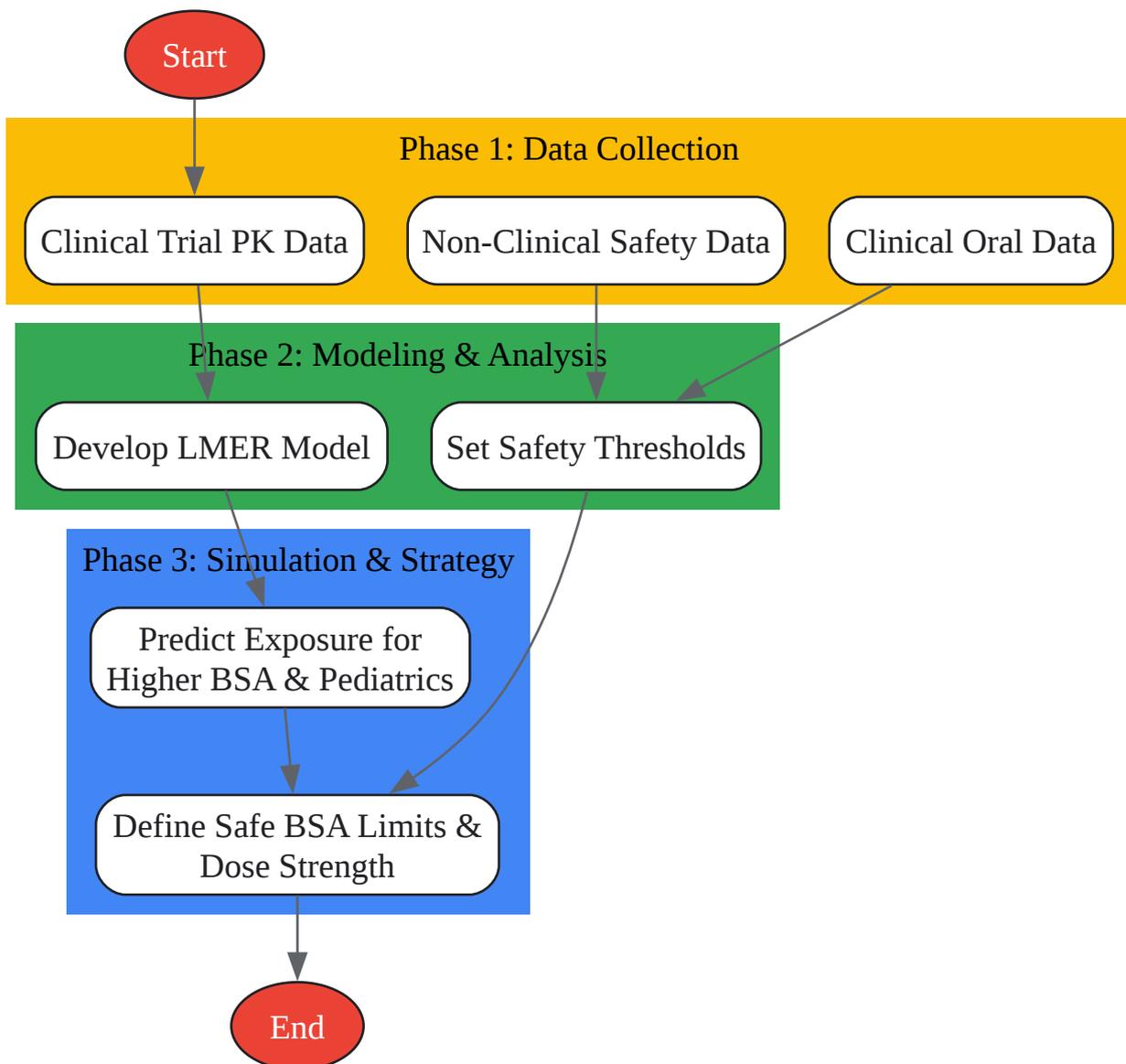
Key Findings from the Pharmacokinetic Analysis:

- Disease State Impact:** Systemic drug concentration in patients with PsO was predicted to be **45% lower** than in patients with AD receiving the same dose, justifying the different dosing frequencies for the same BSA limit [1] [2].

- **Adult vs. Pediatric Exposure:** When applied to the same percentage of BSA, systemic exposure is expected to be **comparable between adults and children**. This allows for the extrapolation of BSA limits from adult to pediatric populations in clinical trials [1] [2].

Experimental Protocol: Determining Systemic Exposure & BSA Limits

The following workflow and detailed methodology were used to establish the BSA limits for topical **brepocitinib**.



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Detailed Methodology

1. Pharmacokinetic (PK) Data Source [1] [2]

- **Studies Used:** Data from two Phase 2b, randomized, double-blind, vehicle-controlled, dose-ranging studies.
 - **AD Population:** NCT03903822, 6-week duration.
 - **PsO Population:** NCT02969018, 12-week duration.
- **Dosing:** Patients applied topical **brepocitinib** (0.1%, 0.3%, 1%, or 3%) QD or BID.
- **PK Sampling:** Trough plasma samples (C_{Trough}) were collected at multiple time points throughout the studies.

2. Linear Mixed-Effects Regression (LMER) Model [1] [2] A key model was developed to define the relationship between the amount of drug applied and systemic exposure.

- **Model Equation:** $(C_{\text{Trough}} = \text{Int} + \text{Slope} \cdot \left(\frac{\text{BWT}_i}{70} \right)^{-0.75} \cdot \text{AMT}_{\text{Drug}})$
- **Variables:**
 - C_{Trough} : Systemic trough concentration (ng/mL)
 - Int: Intercept, fixed at 0
 - Slope: Population parameter (reciprocal of clearance)
 - BWT_i : Individual baseline body weight (kg)
 - AMT_{Drug} : Amount of active drug applied (mg)
- **Calculation of AMT_{Drug} :** $(\text{AMT}_{Drug} = \text{Dose Strength (\%)} \times \text{AMT}_{\text{Cream}})$
 - AMT_{Cream} is the average amount of cream applied per dose, calculated by weighing the amount of cream dispensed and returned by the patient.

3. Setting Safety Thresholds [1] [2] Safety thresholds for systemic exposure were established by leveraging data from:

- **Non-clinical studies** (toxicology in animals).
- **Clinical trials** of oral **brepocitinib**, including monitoring hematologic markers.

4. Simulation for BSA Limits [1] [2] The validated LMER model was used to:

- Simulate C_Trough for treated BSAs larger than those tested in the initial trials (up to 50%).
- Predict systemic exposure in pediatric populations.
- The maximum safe BSA was defined as the percentage where the predicted systemic exposure maintained at least a **threefold margin** below the established safety thresholds.

Troubleshooting Guide & FAQs

FAQ 1: Why are the BSA limits the same for AD and PsO, but the dosing frequency is different?

This is due to a fundamental finding from the PK model: systemic exposure in PsO patients is 45% lower than in AD patients for the same applied dose [1] [2]. The more frequent application (BID) in PsO is likely required for efficacy to compensate for this lower systemic absorption, while the BSA limit ensures safety across both populations.

FAQ 2: How can we confidently extrapolate adult BSA limits to pediatric patients?

The LMER model incorporated body weight as a covariate. The simulations predicted that for the same *percentage* of BSA treated, systemic exposures are comparable between adults and children [1] [2]. Therefore, the percentage-based BSA limit is a scalable and conservative safety measure.

FAQ 3: What is the risk of applying topical brepocitinib to more than 50% BSA?

Applying the cream to more than 50% BSA carries a significant risk of increased systemic exposure. The threefold safety margin would be eroded, potentially raising systemic drug levels to those associated with safety signals observed in oral dosing studies, such as hematologic changes [1] [2].

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References

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2. Pharmacokinetic Profile of Brepocitinib with Topical ... [pmc.ncbi.nlm.nih.gov]

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